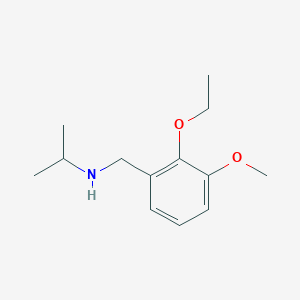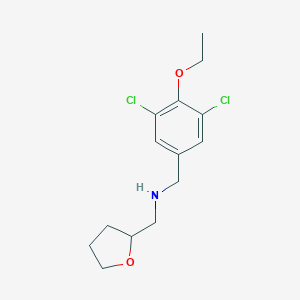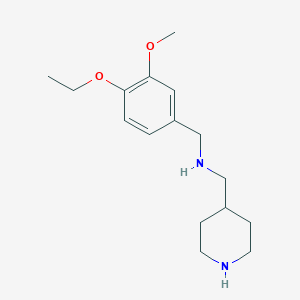![molecular formula C20H24FNO3 B262739 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B262739.png)
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine, also known as FMT, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMT is a selective serotonin 2C receptor agonist, which means it can activate specific receptors in the brain that regulate mood, appetite, and other physiological functions.
Mechanism of Action
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine works by selectively activating serotonin 2C receptors in the brain. These receptors are primarily located in the hypothalamus, which is a region of the brain that regulates appetite and metabolism. This compound has been shown to increase the activity of these receptors, leading to decreased food intake and increased energy expenditure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal studies. These include increased levels of serotonin and dopamine in the brain, decreased food intake, and increased energy expenditure. This compound has also been shown to improve glucose metabolism and insulin sensitivity, which could have implications for the treatment of diabetes and other metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine is its selectivity for serotonin 2C receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, this compound has several limitations in lab experiments, including its low solubility in water and its potential to degrade over time.
Future Directions
There are several future directions for research on 1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine. One area of interest is its potential as a treatment for depression and anxiety disorders, as it has been shown to have antidepressant and anxiolytic effects in animal studies. Another area of interest is its potential as a treatment for obesity and metabolic disorders, as it has been shown to decrease food intake and improve glucose metabolism. Further research is needed to determine the safety and efficacy of this compound in humans, as well as its potential for use in combination with other therapies.
Synthesis Methods
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-fluorobenzyl alcohol with 3-methoxyphenylboronic acid in the presence of a palladium catalyst to form an intermediate product. This intermediate is then reacted with tetrahydrofuran-2-ylmethylamine in the presence of a base to form this compound.
Scientific Research Applications
1-{2-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. Some of the areas where this compound has shown promising results include depression, anxiety, and obesity. This compound has been shown to increase the release of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in regulating mood and appetite.
properties
Molecular Formula |
C20H24FNO3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[[2-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C20H24FNO3/c1-23-19-6-2-4-16(12-22-13-18-5-3-11-24-18)20(19)25-14-15-7-9-17(21)10-8-15/h2,4,6-10,18,22H,3,5,11-14H2,1H3 |
InChI Key |
PXDAJQVGPZMSMR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCC3CCCO3 |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)CNCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)

![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B262666.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)
![2-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)amino]ethoxy}ethanol](/img/structure/B262669.png)

![1-(4-{5-[(Butylamino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B262673.png)


![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262679.png)